2-Acetamino-2',4'-dimethoxybiphenyl
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Overview
Description
2-Acetamino-2’,4’-dimethoxybiphenyl is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol . It is characterized by the presence of an acetamido group and two methoxy groups attached to a biphenyl structure. This compound is typically found as an off-white to white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-2’,4’-dimethoxybiphenyl can be achieved through various synthetic routes. One common method involves the acylation of 2-amino-2’,4’-dimethoxybiphenyl with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Acetamino-2’,4’-dimethoxybiphenyl may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-2’,4’-dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Acetamino-2’,4’-dimethoxybiphenyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamino-2’,4’-dimethoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-(4-hydroxyphenyl)thiazole: Another compound with an acetamido group, but with a thiazole ring instead of a biphenyl structure.
2,2’-Dimethoxybiphenyl: A similar biphenyl compound with two methoxy groups but lacking the acetamido group.
Uniqueness
2-Acetamino-2’,4’-dimethoxybiphenyl is unique due to the presence of both acetamido and methoxy groups on a biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
869631-34-5 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[2-(2,4-dimethoxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11(18)17-15-7-5-4-6-13(15)14-9-8-12(19-2)10-16(14)20-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
ZQDSQYVQJPKLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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